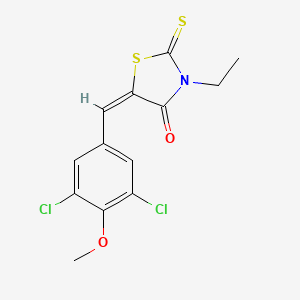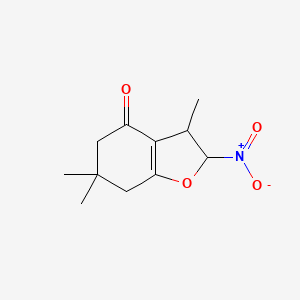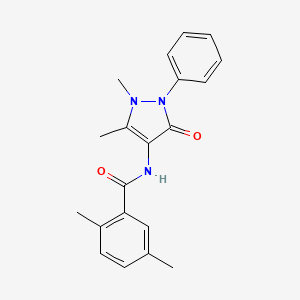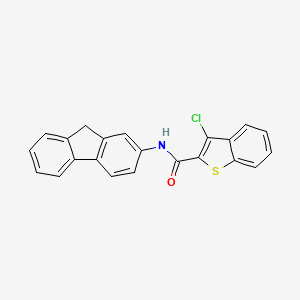
5-(3,5-dichloro-4-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-dichloro-4-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has shown promising results in scientific research. This compound is also known as DCMET, and it belongs to the family of thiazolidinones.
Mecanismo De Acción
The mechanism of action of DCMET involves the inhibition of tubulin polymerization, which is essential for cell division. DCMET binds to the colchicine-binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DCMET has been shown to have a significant impact on various biochemical and physiological processes. It has been reported to induce oxidative stress, which leads to the production of reactive oxygen species (ROS) and DNA damage in cancer cells. DCMET also affects the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DCMET in lab experiments is its potency and selectivity towards cancer cells. It has also shown low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using DCMET is its poor solubility in water, which can affect its bioavailability and effectiveness.
Direcciones Futuras
There are several future directions for the research on DCMET. One potential direction is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential in combination with other chemotherapeutic agents to enhance its anticancer effects. Additionally, further studies are needed to elucidate its mechanism of action and its impact on various signaling pathways involved in cancer progression.
Métodos De Síntesis
The synthesis of DCMET involves the reaction of 3,5-dichloro-4-methoxybenzaldehyde with ethyl isothiocyanate and thiourea in the presence of a catalyst. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
DCMET has been extensively studied in scientific research for its potential anticancer properties. In vitro studies have shown that DCMET inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S2/c1-3-16-12(17)10(20-13(16)19)6-7-4-8(14)11(18-2)9(15)5-7/h4-6H,3H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVLFFROFFSUQL-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OC)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OC)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)

![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)
![1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4898409.png)

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4898424.png)


![dimethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4898436.png)

![4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4898463.png)
![1-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B4898471.png)
![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)